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Compound of Interest

Compound Name: 2-Boronobenzenesulfonamide

Cat. No.: B1288796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Boronobenzenesulfonamide, also known as 2-sulfamoylphenylboronic acid, is a

bifunctional organic compound incorporating both a sulfonamide and a boronic acid moiety.

This unique structural combination imparts a range of chemical properties that make it a

molecule of significant interest in medicinal chemistry and materials science. As a derivative of

benzenesulfonamide, it belongs to a class of compounds with a long history of therapeutic

applications, while the boronic acid group offers versatile reactivity for cross-coupling reactions

and covalent interactions with biological targets. This technical guide provides a

comprehensive overview of the core chemical properties of 2-Boronobenzenesulfonamide,

including its physicochemical characteristics, spectral data, and synthetic protocols.

Furthermore, it explores its potential biological activities, particularly as an enzyme inhibitor,

and visualizes the underlying mechanistic pathways.

Core Chemical and Physical Properties
2-Boronobenzenesulfonamide (CAS No: 193753-37-6) is a white to off-white solid at room

temperature. Its core structure consists of a benzene ring substituted with a boronic acid group

at position 2 and a sulfonamide group. The presence of both an acidic boronic acid and an

ionizable sulfonamide group influences its solubility and potential for intermolecular

interactions.
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Physicochemical Data
Quantitative data for 2-Boronobenzenesulfonamide is summarized in the table below. It is

important to note that while some experimental data is available for related compounds,

specific experimentally determined values for 2-Boronobenzenesulfonamide are limited in the

public domain. Therefore, some of the presented data are predicted values based on

computational models.

Property Value Source

Molecular Formula C₆H₈BNO₄S [1]

Molecular Weight 201.01 g/mol [1]

Predicted Boiling Point 487.2 ± 55.0 °C [1]

Predicted Density 1.53 g/cm³ [1]

Predicted pKa 8.03 ± 0.53 [1]

Storage Temperature 2-8 °C [1]

Note: The solubility of 2-Boronobenzenesulfonamide is expected to be low in non-polar

organic solvents and water, with increased solubility in polar aprotic solvents like DMSO and

DMF, and in aqueous solutions at higher pH due to the deprotonation of the boronic acid and

sulfonamide groups.[2]

Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-
Boronobenzenesulfonamide. Below are the expected characteristic spectral features based

on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons, the amine protons of the sulfonamide, and the hydroxyl protons of the

boronic acid. The aromatic protons would appear as a complex multiplet in the downfield

region (typically δ 7.0-8.5 ppm). The sulfonamide (SO₂NH₂) protons would likely appear as a
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broad singlet, and its chemical shift would be solvent-dependent. The boronic acid B(OH)₂

protons would also present as a broad singlet, which may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic

carbons. The carbon attached to the boron atom (C-B) would be expected to appear in the

range of δ 120-140 ppm. The carbon attached to the sulfonamide group (C-S) would also be

in a similar region. The other four aromatic carbons would have chemical shifts determined

by their position relative to the two functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2-Boronobenzenesulfonamide would exhibit characteristic absorption

bands for its functional groups:

Functional Group Characteristic Absorption (cm⁻¹)

O-H stretch (boronic acid) 3200-3600 (broad)

N-H stretch (sulfonamide) 3200-3400 (two bands for primary)

Aromatic C-H stretch 3000-3100

S=O stretch (sulfonamide) 1330-1370 (asymmetric)

1140-1180 (symmetric)

B-O stretch (boronic acid) 1310-1380

C-N stretch (sulfonamide) 1150-1180

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of 2-Boronobenzenesulfonamide. In

electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ at m/z 202.02 or the

deprotonated molecule [M-H]⁻ at m/z 200.00 would be expected. Fragmentation patterns would

likely involve the loss of water (H₂O) from the boronic acid group, loss of SO₂, and cleavage of

the C-S and C-B bonds.

Experimental Protocols
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Synthesis of 2-Boronobenzenesulfonamide
A common method for the synthesis of arylboronic acids is through a lithium-halogen exchange

reaction followed by reaction with a borate ester.

Workflow for the Synthesis of 2-Boronobenzenesulfonamide:

2-Bromobenzenesulfonamide Dissolve in dry THF/Toluene Cool to -78 °C Add triisopropyl borate Add n-butyllithium dropwise Stir and warm to room temperature Aqueous workup (HCl) 2-Boronobenzenesulfonamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of 2-Boronobenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288796#2-boronobenzenesulfonamide-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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